molecular formula C17H18ClNO4S2 B2872543 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1448056-66-3

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No.: B2872543
CAS No.: 1448056-66-3
M. Wt: 399.9
InChI Key: GNLSDCRXZARJHT-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with two sulfonyl groups, one attached to a 4-chlorophenyl group and the other to a phenyl group

Preparation Methods

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with sulfonyl chlorides. The synthetic route can be summarized as follows:

    Starting Materials: Piperidine, 4-chlorobenzenesulfonyl chloride, and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with 4-chlorobenzenesulfonyl chloride to form 1-(4-chlorophenylsulfonyl)piperidine. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfoxide, sulfide, sulfonamide, and sulfonate derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine can be compared with other similar compounds, such as:

    1-(4-Chlorophenylsulfonyl)piperidine: Lacks the additional phenylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(Phenylsulfonyl)piperidine: Lacks the 4-chlorophenylsulfonyl group, leading to variations in biological activity and applications.

    N-Phenylsulfonylpiperidine: Contains only one sulfonyl group, affecting its overall stability and reactivity.

The uniqueness of this compound lies in the presence of both sulfonyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSDCRXZARJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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